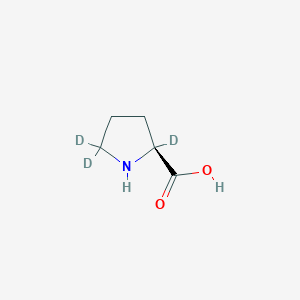

DL-Proline-d3

説明

Overview of Deuterated L-Proline as a Molecular Probe

Deuterated L-proline, including L-Proline-2,5,5-d3, serves as a valuable molecular probe in scientific research. vulcanchem.comclearsynth.com Its primary use is as an internal standard for the quantification of its unlabeled counterpart, L-proline, in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.combioscience.co.uk Because deuterated proline has nearly identical chemical and physical properties to natural proline, it behaves similarly during sample preparation and analysis, allowing for highly accurate quantification. vulcanchem.com

The introduction of deuterium (B1214612) at specific positions on the proline ring does not significantly alter its biological activity. vulcanchem.com This characteristic makes it an excellent tracer for metabolic studies. vulcanchem.com For instance, deuterated prolines can be used to track the synthesis and degradation of collagen, a protein rich in proline, in vivo. vulcanchem.com This has applications in studying diseases associated with altered collagen metabolism, such as fibrosis. vulcanchem.com

Furthermore, the unique spectroscopic properties of deuterium make deuterated prolines useful in nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com They can aid in the conformational analysis of proline-containing peptides and in studying the effects of solvents on enzyme catalysis. vulcanchem.com Research has also explored the use of deuterated substrates like [2,5,5-D3]-trans-4-hydroxy-L-proline as a mechanistic probe to study enzyme reactions. nih.gov

Interactive Data Table: Properties of L-Proline-2,5,5-d3

| Property | Value |

|---|---|

| Formal Name | L-proline-2,5,5-d3 |

| CAS Number | 65807-22-9 |

| Molecular Formula | C5H6D3NO2 |

| Molecular Weight | 118.2 |

| Purity | ≥99% deuterated forms (d1-d3) |

| Synonyms | l-proline-2,5,5-d3, (s)-(–)-proline-d3, l-(–)-proline-d3 |

Data sourced from multiple chemical suppliers. caymanchem.combioscience.co.uk

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Proline 2,5,5 D3 and Derivatives

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis offers a powerful approach, combining the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like L-Proline-2,5,5-d3. These methods often provide high stereoselectivity and atom economy under mild conditions. rsc.orgacs.org

Biocatalytic Amidation Approaches for Deuterated Proline

Biocatalytic amidation represents a key strategy in the synthesis of proline derivatives. rsc.org Enzymes can catalyze the formation of amide bonds directly, avoiding the need for harsh reagents and protecting group strategies that are often required in traditional chemical synthesis. rsc.orgrsc.org For the synthesis of deuterated prolinamide, an enzymatic approach could offer a racemization-free process, ensuring high optical purity of the final product. rsc.org

One such approach involves the use of enzymes like Candida antarctica lipase (B570770) B (CalB), which has been shown to be effective in the amidation of L-proline. rsc.org Engineered variants of these enzymes can exhibit even higher activity and stability, making the process more efficient. rsc.org The reaction typically occurs in an organic solvent with ammonia (B1221849) as the amine source. rsc.org This method's high atom efficiency and avoidance of halogenated solvents present a significant advantage over chemical methods. rsc.org

Another relevant biocatalytic method is reductive amination, which can introduce a nitrogen atom and a deuterium (B1214612) label in a single step. nih.gov Amino acid dehydrogenases (AADHs) are robust enzymes that can be used for this transformation, demonstrating high activity and selectivity. nih.gov This H2-driven biocatalytic platform allows for the enantioselective incorporation of deuterium from sources like D2O, avoiding pre-labeled reducing agents and simplifying purification. nih.gov

| Enzyme Class | Approach | Key Advantages | Potential for L-Proline-2,5,5-d3 |

| Lipase (e.g., CalB) | Direct amidation of L-proline | Racemization-free, high atom economy, avoids harsh chemicals. rsc.org | Production of deuterated L-prolinamide as a precursor. |

| Amino Acid Dehydrogenase (AADH) | Reductive amination | Single-step incorporation of nitrogen and deuterium, high enantioselectivity. nih.gov | Direct synthesis from a deuterated keto-acid precursor. |

Chemical Synthetic Strategies for Deuterium Incorporation

Chemical synthesis provides versatile and scalable methods for introducing deuterium atoms into specific positions of a molecule. vulcanchem.com These strategies are fundamental for producing isotopically labeled compounds like L-Proline-2,5,5-d3.

Industrial Scale Synthesis Considerations

Scaling up the synthesis of deuterated compounds presents unique challenges. For L-Proline-2,5,5-d3, a common industrial approach involves the catalytic deuteration of proline precursors. vulcanchem.com This process typically requires the protection of the amino and carboxyl groups to prevent side reactions, followed by selective deuteration using deuterium gas (D₂) and a metal catalyst such as palladium or platinum. vulcanchem.com The final steps involve deprotection and purification through methods like crystallization or chromatography. vulcanchem.com

The efficiency and cost-effectiveness of the catalyst and the deuterium source are major considerations for industrial production. The development of robust and recyclable catalysts is an area of active research to improve the sustainability of the process.

Targeted Deuteration Techniques at Specific Molecular Positions

Achieving regioselective deuteration at the C-2 and C-5 positions of the proline ring is a significant synthetic challenge due to the molecule's rigid structure. vulcanchem.com One established method is hydrogen isotope exchange (HIE), which involves the direct replacement of hydrogen with deuterium. snnu.edu.cn This can be achieved using various catalysts and deuterium sources. snnu.edu.cn

Recent advancements have focused on more controlled and site-selective methods. For instance, a method for the enantioretentive α-deuteration of proline derivatives has been developed using simple conditions like sodium ethoxide in deuterated ethanol (B145695) (EtOD). nih.govacs.org This method has shown excellent deuteration levels and enantiomeric purity. nih.govacs.org The mechanism is thought to involve the formation of a chiral enolate that is then deuterated by the solvent. nih.gov

Adapting protocols from the synthesis of other deuterated prolines, such as DL-Proline-2,3,3,4,4,5,5-d7, could also be a viable strategy. vulcanchem.com This would necessitate modifying the deuteration steps to specifically target the 2,5,5-positions, potentially through directed hydrogen-deuterium exchange reactions. vulcanchem.com

| Technique | Description | Applicability to L-Proline-2,5,5-d3 |

| Catalytic Deuteration | Use of D₂ gas with a metal catalyst on a protected proline precursor. vulcanchem.com | A common method for general deuteration, regioselectivity can be challenging. vulcanchem.com |

| Hydrogen Isotope Exchange (HIE) | Direct exchange of H for D using a catalyst and deuterium source. snnu.edu.cn | A versatile technique, with selectivity dependent on the catalyst and conditions. |

| Enantioretentive α-Deuteration | Base-mediated deuteration in a deuterated solvent. nih.govacs.org | Highly effective for deuteration at the α-position (C-2) with high stereocontrol. nih.govacs.org |

Preparation of L-Proline-2,5,5-d3 Protected Derivatives

Protecting groups are essential in peptide synthesis and other applications where the reactivity of the amino acid's functional groups needs to be controlled. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used N-protecting group.

Synthesis of N-FMOC-L-Proline-2,5,5-d3

The synthesis of N-FMOC-L-Proline-2,5,5-d3 involves the reaction of L-Proline-2,5,5-d3 with Fmoc-chloride or Fmoc-succinimide ester (Fmoc-OSu) under basic conditions. A general procedure for the Fmoc protection of amino acids involves dissolving the amino acid in an aqueous alkaline solution, such as sodium carbonate or sodium bicarbonate, and then adding the Fmoc-reagent. googleapis.com The reaction is typically stirred for several hours, and the product is then isolated by acidification and extraction.

The resulting N-FMOC-L-Proline-2,5,5-d3 is a valuable building block for the solid-phase synthesis of peptides containing a deuterated proline residue. researchgate.netckisotopes.com This allows for the introduction of an isotopic label at a specific position in a peptide chain, which is useful for structural and metabolic studies.

Stereoselective Deuterium Incorporation Methods

The synthesis of L-Proline-2,5,5-d3 requires precise and stereoselective methods for introducing deuterium atoms at the C-2 (α-position) and C-5 positions of the proline ring. Various advanced synthetic strategies have been developed to achieve site-selective and stereoretentive deuteration of amino acids, which are applicable to the preparation of this specific isotopologue. These methods primarily include base-catalyzed H-D exchange, biocatalytic approaches using enzymes, and catalytic deuteration of unsaturated precursors.

A particularly efficient approach for the enantioretentive α-deuteration of proline derivatives involves a simple base-catalyzed exchange in a deuterated solvent. acs.orgnih.gov This method avoids the need for expensive catalysts or complex chiral auxiliaries. For instance, treating an N-acyl protected L-proline ester with a base like sodium ethoxide in deuterated ethanol (EtOD) facilitates the exchange of the α-hydrogen for a deuterium atom with high stereochemical fidelity. acs.orgnih.gov The N-isobutyryl group has been identified as an effective protecting group for this transformation, allowing for high yields and levels of deuterium incorporation while preserving the original chirality. acs.orgnih.gov The reaction proceeds smoothly at room temperature, making it a practical and accessible method. nih.gov

Detailed findings from this methodology are presented below:

Table 1: Base-Catalyzed α-Deuteration of L-Proline Derivative

| Substrate | Base/Solvent | Time (h) | Yield (%) | Deuteration Level (%) | Enantiomeric Excess (%) | Ref |

|---|

Data sourced from studies on N-isobutyryl L-proline ester as a model substrate.

Biocatalytic methods offer another powerful route for stereoselective deuteration, leveraging the high selectivity of enzymes. nih.govnih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly useful as they can catalyze the reversible deprotonation of the α-carbon of amino acids. nih.govnih.gov When the reaction is conducted in deuterium oxide (D₂O), the proton is replaced by a deuterium atom from the solvent. nih.gov This process is highly stereoselective, typically yielding α-deuterated L-amino acids with excellent isotopic and enantiomeric purity. nih.govnih.gov Enzymes such as LolT, a PLP-dependent Mannich cyclase, and SxtA AONS, an α-oxo-amine synthase, have demonstrated broad substrate scope and strict stereoselectivity, making them effective biocatalysts for this transformation. nih.govnih.gov

Table 2: Biocatalytic α-Deuteration of L-Amino Acids

| Enzyme | Substrate Class | Deuterium Source | Key Features | Ref |

|---|---|---|---|---|

| LolT | Various L-amino acids | D₂O | Broad substrate scope, strict site- and stereoselectivity | nih.gov |

Achieving deuteration at the C-5 position requires a different strategy, often involving the catalytic deuteration of an unsaturated proline precursor. researchgate.netcapes.gov.br For example, a protected 3,4-dehydro-L-proline can be subjected to catalytic deuteration using a transition metal catalyst like RuCl₂(PPh₃)₃. capes.gov.br This introduces deuterium atoms across the double bond. Subsequent chemical transformations can then be used to modify the molecule. A related strategy involves the catalytic deuteration of unsaturated pyroglutamate (B8496135) derivatives, which can then be converted to the desired deuterated proline. researchgate.net To achieve the specific 5,5-dideuteration required for L-Proline-2,5,5-d3, a precursor with an exocyclic double bond at the C-5 position or a related functional group amenable to reduction with a deuterium source would be necessary. The stereoselective reduction of the amide carbonyl moiety of a deuterated pyroglutamate derivative using a reagent like Et₃SiD–BF₃·OEt₂ is another key step that can furnish deuterated prolines. researchgate.net

The synthesis of L-Proline-2,5,5-d3 would therefore likely involve a multi-step sequence combining these methodologies: stereoselective deuteration at the α-position (C-2) and a separate reduction or addition sequence to install the two deuterium atoms at the C-5 position.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Proline Metabolic Pathways in Biological Systems

The unique structure of L-proline, with its secondary amine integrated into a pyrrolidine (B122466) ring, sets it apart from other proteinogenic amino acids. nih.govnih.gov Its metabolism is intricately linked to major cellular processes. L-Proline-2,5,5-d3 is instrumental in tracking the flux of proline through its primary metabolic routes originating from glutamate (B1630785) and ornithine. nih.govresearchgate.net The synthesis from glutamate occurs in the cytoplasm and chloroplasts, while the pathway from ornithine also contributes to the cellular proline pool. nih.govscienceopen.com The use of deuterated proline allows for the differentiation between proline derived from endogenous synthesis and that taken up from the extracellular environment.

Assessment of Protein Turnover and Degradation Rates

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. core.ac.uk L-Proline-2,5,5-d3 can be used as a tracer to measure the rates of these processes. By introducing the labeled proline into a biological system, its incorporation into newly synthesized proteins can be monitored over time. elifesciences.org Conversely, the rate of protein degradation can be determined by tracking the release of the labeled proline from the existing protein pool. core.ac.uk This technique provides valuable data on how factors like age, nutrition, and disease affect protein dynamics in various tissues. core.ac.ukwur.nl For instance, studies have shown that muscle protein breakdown can be as high as 20-25% per day in early life, slowing to 1-2% in adults. core.ac.uk

Quantification of Amino Acid Synthesis Rates

The synthesis of non-essential amino acids, including proline, is a vital cellular function. hmdb.ca L-Proline-2,5,5-d3, in conjunction with other isotopic tracers like [U-¹³C] glutamine, enables the precise quantification of de novo proline synthesis. nih.gov By analyzing the isotopic enrichment in the proline pool, researchers can determine the rate at which cells are producing this amino acid. nih.gov This is particularly important in understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as the increased demand for proline during the synthesis of proline-rich proteins like collagen. nih.govembopress.org

Investigation of Proline's Role in Cellular Bioenergetics and Redox Homeostasis

Proline metabolism is not only crucial for building proteins but also plays a significant role in cellular energy production and maintaining redox balance. nih.govnih.gov The catabolism of proline can generate ATP and is tightly linked to the redox state of the cell. nih.govfrontiersin.org

Proline-Pyrroline-5-Carboxylate (P5C) Cycle Dynamics

A key aspect of proline metabolism is the proline-pyrroline-5-carboxylate (P5C) cycle. nih.govmdpi.com This cycle involves the interconversion of proline and P5C, catalyzed by proline dehydrogenase/oxidase (PRODH/POX) and P5C reductase (PYCR), respectively. mdpi.comnih.gov The oxidation of proline to P5C in the mitochondria donates electrons to the electron transport chain. creative-proteomics.comnih.gov L-Proline-2,5,5-d3 can be used to trace the flux through this cycle, providing insights into its regulation and its contribution to cellular redox balance by influencing the NADP+/NADPH ratio. nih.govbiorxiv.org

Interlock with Pentose (B10789219) Phosphate (B84403) Pathway

The proline cycle is metabolically interlocked with the pentose phosphate pathway (PPP). nih.govresearchgate.net The PPP is a major source of NADPH, which is required for reductive biosynthesis and antioxidant defense. nih.gov The proline cycle can shuttle reducing equivalents from the PPP into the mitochondria to generate ATP. nih.gov Studies using labeled glucose have shown that the expression of proline oxidase can significantly increase the activity of the pentose phosphate pathway. nih.gov The use of L-Proline-2,5,5-d3 can further elucidate the dynamics of this interplay, particularly under conditions of metabolic stress. nih.govresearchgate.net

Proline Catabolism and ATP Synthesis via Mitochondrial Electron Transport

The degradation of proline is a source of cellular energy. frontiersin.org Proline is oxidized in the mitochondria by PRODH to P5C, a process that transfers electrons to the electron transport chain, ultimately leading to ATP synthesis. nih.govcreative-proteomics.com P5C is then further converted to glutamate, which can enter the tricarboxylic acid (TCA) cycle to generate more energy. creative-proteomics.com By tracing the fate of the deuterium (B1214612) label from L-Proline-2,5,5-d3, researchers can quantify the contribution of proline catabolism to mitochondrial respiration and ATP production under various conditions, such as nutrient deprivation. nih.govfrontiersin.org

Table 1: Key Enzymes in Proline Metabolism

| Enzyme | Abbreviation | Function | Cellular Location |

| Proline Dehydrogenase/Oxidase | PRODH/POX | Catalyzes the oxidation of proline to P5C. mdpi.com | Mitochondria creative-proteomics.com |

| Pyrroline-5-Carboxylate Reductase | PYCR | Catalyzes the reduction of P5C to proline. nih.gov | Cytosol/Mitochondria |

| Pyrroline-5-Carboxylate Dehydrogenase | P5CDH | Converts P5C to glutamate. creative-proteomics.com | Mitochondria creative-proteomics.com |

| Pyrroline-5-Carboxylate Synthase | P5CS | Catalyzes the synthesis of P5C from glutamate. embopress.org | Mitochondria nih.gov |

| Ornithine Aminotransferase | OAT | Involved in the synthesis of P5C from ornithine. nih.gov | Mitochondria |

Table 2: Applications of L-Proline-2,5,5-d3 in Research Findings

| Research Area | Finding | Reference |

| Protein Turnover | Protein breakdown rates vary significantly with age. | core.ac.uk |

| Amino Acid Synthesis | TGFβ stimulates the synthesis of proline from glutamine for collagen production. | nih.gov |

| P5C Cycle Dynamics | The P5C-proline cycle acts as a functional redox couple, influencing the NADP+/NADPH ratio. | nih.gov |

| Pentose Phosphate Pathway | Proline metabolism can drive the pentose phosphate pathway to produce NADPH. | nih.govnih.gov |

| ATP Synthesis | Proline catabolism contributes to ATP synthesis through the mitochondrial electron transport chain. | nih.govcreative-proteomics.com |

Analysis of Proline Metabolism in Specific Biological Contexts

The unique cyclic structure of proline imparts distinct metabolic functions that are increasingly recognized as central to cellular regulation, particularly under conditions of stress and in disease. Utilizing L-Proline-2,5,5-d3 enables the precise tracking of proline's contribution to these processes.

Metabolic Adaptations in Pathological States

In many diseases, particularly cancer, cells undergo significant metabolic reprogramming to support their growth and survival. Proline metabolism has been identified as a key player in this rewiring. mdpi.comfrontiersin.org Studies on aggressive brain tumors like WHO grade 4 (GG4) gliomas have revealed a profound alteration in proline metabolism compared to unaffected brain tissue. nih.govresearchgate.net

In these tumors, the expression of proline catabolizing enzyme, Proline Dehydrogenase/Proline Oxidase (POX/PRODH), is suppressed, while the expression of Pyrroline-5-Carboxylate (P5C) Reductase 1 (PYCR1), an enzyme responsible for proline synthesis, is upregulated. nih.govresearchgate.net This enzymatic shift, known as a low-POX/high-PYCR profile, favors proline accumulation. nih.govresearchgate.net Research shows that the proline concentration in GG4 tumors can be over 350% higher than in normal brain tissue. nih.govresearchgate.net Furthermore, the activity of enzymes involved in breaking down the extracellular matrix, such as Prolidase (PEPD) and Matrix Metalloproteinases (MMPs), is significantly increased in these tumors. nih.govresearchgate.net This suggests that tumors can degrade surrounding collagen to create a local reservoir of proline to fuel their metabolic needs. imrpress.com

The use of L-Proline-2,5,5-d3 in metabolic flux analysis allows researchers to quantify the rates of these altered pathways, tracing the flow of deuterated proline from the extracellular matrix into the cell, its incorporation into newly synthesized proteins, or its conversion to other key metabolites like glutamate. frontiersin.orgplos.org This provides a dynamic view of how cancer cells exploit proline metabolism to their advantage.

Table 1: Alterations in Proline Metabolism in WHO Grade 4 Gliomas

| Parameter | Unaffected Brain Tissue (Control) | WHO Grade 4 Glioma (Tumor) | Percentage Change in Tumor | Reference |

| Proline Concentration | Lower | 358% Higher | +358% | nih.govresearchgate.net |

| POX/PRODH Expression | Higher | Significantly Suppressed | Lower | nih.govresearchgate.net |

| PYCR1 Expression | Lower | Significantly Upregulated | Higher | nih.govresearchgate.net |

| PEPD Activity | Lower | Nearly Doubled | +93% | nih.govresearchgate.net |

| MMP-2 Activity | Lower | Significantly Higher | +60% | nih.govresearchgate.net |

| MMP-9 Activity | Lower | Significantly Higher | +84% | nih.govresearchgate.net |

Proline as a Microenvironmental Stress Substrate

Proline has been identified as a crucial "stress substrate," meaning its metabolism is specifically activated to help cells cope with challenging microenvironmental conditions such as nutrient deprivation, inflammation, and hypoxia. researchgate.netnih.gov The criteria for a stress substrate, which proline meets, are: the enzymes for its utilization respond to stress signaling, a large and mobilizable pool is available, and its metabolism serves special stress-related functions. researchgate.netnih.gov

A major, mobilizable reservoir of proline exists in collagen, the most abundant protein in the extracellular matrix. nih.govnih.gov During periods of stress, matrix metalloproteinases are activated, degrading collagen and releasing proline-rich peptides. imrpress.comnih.gov The enzyme Prolidase then cleaves these peptides to provide free proline. nih.gov This free proline can be catabolized by POX/PRODH, an enzyme induced by stress-responsive proteins like p53. nih.govnih.gov

The breakdown of proline serves two primary functions under stress:

Bioenergetics: The oxidation of proline generates electrons that can enter the mitochondrial electron transport chain to produce ATP, providing an alternative energy source when primary nutrients like glucose are scarce. frontiersin.orgnih.gov

Redox Signaling and Balance: Proline catabolism can produce reactive oxygen species (ROS) that act as signaling molecules to initiate protective processes like autophagy or, at higher levels, programmed cell death (apoptosis). nih.govmdpi.com The proline cycle, an interchange of proline and P5C between the mitochondria and cytosol, also helps shuttle reducing potential to maintain redox homeostasis. researchgate.netnih.gov

By administering L-Proline-2,5,5-d3, researchers can trace the mobilization of proline from collagen, its uptake by stressed cells, and its flux through these critical catabolic pathways, quantifying its contribution to cell survival and signaling. nih.gov

Table 2: Proline Metabolism as a Response to Microenvironmental Stress

| Component | Role in Stress Response | Key Regulators/Inducers | Reference |

| Collagen | Large, mobilizable reservoir of proline in the extracellular matrix. | Matrix Metalloproteinases (MMPs) | nih.govnih.gov |

| Prolidase (PEPD) | Releases free proline from collagen-derived peptides. | - | nih.gov |

| Proline Dehydrogenase/Oxidase (POX/PRODH) | First and rate-limiting enzyme in proline catabolism. | p53, Inflammatory signals, Nutrient stress (AMPK) | researchgate.netnih.govnih.gov |

| Proline Catabolism Products | Provide energy (ATP), anaplerotic carbons for the TCA cycle, and signaling molecules (ROS). | - | frontiersin.orgnih.gov |

| Proline Cycle | Shuttles redox potential between cytosol and mitochondria to produce ATP and maintain redox balance. | - | researchgate.netnih.gov |

Impact on Brain Energy Metabolism

Proline metabolism plays a complex role in the brain, which is a highly energy-demanding organ. nih.gov While essential for normal function, high concentrations of proline can be neurotoxic, causing seizures and other neurological issues. nih.govresearchgate.net Understanding how proline affects brain energy balance is therefore critical.

The use of deuterated tracers like L-Proline-2,5,5-d3 is central to deuterium metabolic imaging (DMI), a non-invasive technique used to map active metabolism in the brain. nih.gov By tracing deuterated substrates, DMI can reveal the metabolic activity of different brain regions and cell types (neurons and glia) in both healthy and diseased states, such as in gliomas or after a stroke. nih.gov Applying this technique with L-Proline-2,5,5-d3 could precisely delineate how proline is handled in the brain and clarify its role as a potential neuromodulator, possibly by mimicking the inhibitory neurotransmitter GABA, and its contribution to the pathology of hyperprolinemia. nih.gov

Table 3: Observed Effects of L-Proline on Brain Cortical Tissue Metabolism

| Metabolic Parameter | Observation upon L-Proline Addition | Implication | Reference |

| Metabolite Pool Sizes | Significant reduction in total measured metabolites (glutamine least affected). | Proline alters overall metabolic homeostasis. | nih.govresearchgate.net |

| Glycolysis | Reduced net flux of carbon into glycolytic byproducts (lactate and alanine). | A shift away from glycolysis for energy. | nih.gov |

| Mitochondrial Activity | Increased net flux into Krebs cycle intermediates. | Proline promotes mitochondrial energy production. | nih.gov |

| Proline Uptake | L-Proline is actively taken up by cortical slices. | Specific transport mechanisms exist in the brain. | nih.gov |

| Proline Catabolism | No significant evidence of L-proline being used as a fuel source under normal glucose conditions. | The metabolic effect is likely regulatory rather than substrate-based. | nih.govresearchgate.net |

Studies of Enzymatic Reaction Mechanisms Utilizing L Proline 2,5,5 D3

Mechanistic Investigations of Proline-Modifying Enzymes

The isotopically labeled compound L-Proline-2,5,5-d3 serves as a critical tool for elucidating the intricate mechanisms of enzymes that modify proline. By tracing the fate of the deuterium (B1214612) atoms, researchers can gain insights into reaction pathways, stereochemistry, and the roles of specific enzyme residues.

L-Proline-2,5,5-d3 has been instrumental in studying the catalytic mechanism of glycyl radical enzymes (GREs), such as trans-4-hydroxy-L-proline dehydratase (HypD). researchgate.netnih.gov These enzymes catalyze challenging chemical reactions in anaerobic environments. researchgate.netnih.gov HypD, found in the human gut microbiome, converts trans-4-hydroxy-L-proline (Hyp) into (S)-Δ¹-pyrroline-5-carboxylate (P5C). nih.govescholarship.org

In a key study, researchers used [2,5,5-D3]-trans-4-hydroxy-L-proline (a derivative of L-Proline-2,5,5-d3) to probe the HypD reaction mechanism. nih.govelifesciences.org The proposed mechanism, supported by experimental data, involves the following steps:

A thiyl radical on a cysteine residue (Cys434) in the enzyme's active site abstracts a hydrogen atom from the C5 carbon of the deuterated Hyp substrate. nih.govchemrxiv.org

This generates a substrate radical intermediate. chemrxiv.org

The intermediate then undergoes dehydration to form a pyrroline (B1223166) radical. chemrxiv.org

Finally, the pyrroline radical re-abstracts a hydrogen atom from the Cys434 residue to form the product, P5C. nih.govchemrxiv.org

Notably, the use of the deuterated substrate revealed a shift of a deuterium atom from the C5 to the C4 position during catalysis. nih.gov This observation is consistent with the proposed radical-based mechanism where a hydrogen (or deuterium) atom is transferred. nih.gov The reaction catalyzed by HypD is significant as it provides a pathway for the anaerobic metabolism of Hyp, an abundant nutrient in the gastrointestinal tract derived from collagen. nih.govescholarship.org

| Enzyme | Substrate | Key Finding |

| trans-4-hydroxy-L-proline dehydratase (HypD) | [2,5,5-D3]-trans-4-hydroxy-L-proline | Deuterium transfer from C5 to C4 observed, supporting a radical-based mechanism involving hydrogen atom abstraction. nih.gov |

L-Proline-2,5,5-d3 is a valuable probe for investigating proline hydroxylases, enzymes that catalyze the hydroxylation of proline residues. nih.gov These enzymes are crucial in various biological processes, including collagen synthesis. oncotarget.com The stereochemistry of the hydroxylation reaction can be determined by analyzing the position of deuterium in the product when a deuterated substrate is used.

Studies on proline hydroxylases, which belong to the 2-oxoglutarate-dependent dioxygenase superfamily, have provided insights into their substrate specificity and reaction mechanism. researchgate.netrcsb.orgnih.gov For instance, research has shown that these enzymes can selectively hydroxylate free L-proline to produce hydroxy-L-proline. rcsb.orgnih.gov The use of deuterated proline analogs helps in understanding how the enzyme orients the substrate for stereospecific hydroxylation. While direct studies using L-Proline-2,5,5-d3 for this specific purpose are not extensively detailed in the provided search results, the principle of using deuterated substrates to study stereochemistry is well-established. capes.gov.bracs.org The analysis of the product's isotopic distribution can reveal which hydrogen atom is removed and where the hydroxyl group is added, thereby defining the stereochemical outcome of the reaction. researchgate.netrsc.org

| Enzyme Family | General Function | Role of Deuterated Substrates |

| Proline Hydroxylases | Catalyze the hydroxylation of proline. nih.gov | Determine the stereochemistry of the hydroxylation reaction by tracking the fate of deuterium atoms. capes.gov.bracs.org |

The catabolism of proline is initiated by proline dehydrogenase (PRODH), also known as proline oxidase (POX), which oxidizes L-proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govmdpi.com This intermediate is then converted to glutamate (B1630785) by P5C dehydrogenase or reduced back to proline by pyrroline-5-carboxylate reductase (PYCR). nih.govmdpi.comnih.gov

L-Proline-2,5,5-d3 has been used to investigate the kinetics and mechanism of PRODH. nih.gov In a study on PRODH from Mycobacterium tuberculosis, researchers used L-proline and [2,5,5-²H₃]-L-proline as substrates to measure kinetic isotope effects. nih.gov The results indicated that the transfer of a hydride from L-proline to the FAD cofactor is a rate-limiting step in the reductive half-reaction. nih.gov

PYCR enzymes catalyze the final step in proline biosynthesis, reducing P5C to L-proline using NAD(P)H as a cofactor. nih.govuniprot.orgfrontiersin.orgebi.ac.uk While direct studies utilizing L-Proline-2,5,5-d3 to characterize PYCR were not found in the search results, the coupled activity of PRODH and PYCR forms the proline cycle. nih.govresearchgate.net This cycle is involved in cellular responses to stress and energy metabolism. nih.govelifesciences.org The use of isotopically labeled proline can help to trace the flow of molecules through this cycle and understand its regulation and function in different cellular contexts.

| Enzyme | Reaction Catalyzed | Key Finding with L-Proline-2,5,5-d3 |

| Proline Dehydrogenase (PRODH) | L-proline → Δ¹-pyrroline-5-carboxylate (P5C) mdpi.com | Hydride transfer from L-proline to FAD is a rate-limiting step. nih.gov |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Δ¹-pyrroline-5-carboxylate (P5C) → L-proline nih.govuniprot.org | (No direct studies with L-Proline-2,5,5-d3 found, but is part of the proline cycle with PRODH) |

Deuterium Isotope Effects in Enzyme Kinetics

The substitution of hydrogen with deuterium in a substrate molecule, such as in L-Proline-2,5,5-d3, can lead to a change in the reaction rate, known as a deuterium kinetic isotope effect (KIE). preprints.org This effect arises because the C-D bond is stronger than the C-H bond, making it more difficult to break. Measuring KIEs provides valuable information about the rate-limiting steps in an enzymatic reaction. unl.edumst.edu

| Kinetic Parameter | Isotope Effect Value | Interpretation |

| ᴰV/Kpro | 5.6 ± 0.1 | Hydride transfer from L-proline to FAD is rate-limiting for the reductive half-reaction. nih.gov |

| ᴰV | 1.1 ± 0.2 | FAD reoxidation is the overall rate-limiting step in the reaction. nih.gov |

| ᴰkred | 5.2 | Confirms that the overall reaction is limited by reduced flavin reoxidation. nih.gov |

Elucidation of Enzyme-Substrate Interactions and Specificity

The specificity of an enzyme for its substrate is determined by precise interactions within the active site. frontiersin.org L-Proline-2,5,5-d3 can be used to probe these interactions and understand the basis of substrate specificity. While the deuterium labeling itself does not drastically alter the shape of the molecule, it allows for mechanistic studies that can, in turn, inform our understanding of how the substrate binds and is oriented for catalysis.

For example, in the case of HypD, the use of deuterated Hyp helped to confirm which hydrogen atom is abstracted by the enzyme. nih.gov This points to a specific orientation of the substrate in the active site that brings the C5 hydrogen into close proximity with the catalytic Cys434 residue. nih.gov Computational modeling, in conjunction with such experimental data, can further refine our understanding of the active site architecture and the non-covalent interactions that govern substrate binding and specificity. chemrxiv.org

Similarly, studies on proline dehydrogenase from M. tuberculosis using L-Proline-2,5,5-d3 revealed a stepwise oxidation mechanism. nih.gov This detailed mechanistic insight is crucial for understanding how the enzyme recognizes and processes its substrate. The kinetic data obtained with the deuterated analog helps to build a more complete picture of the enzyme-substrate complex throughout the catalytic cycle. nih.gov

| Enzyme | Role of L-Proline-2,5,5-d3 in Understanding Specificity |

| trans-4-hydroxy-L-proline dehydratase (HypD) | Confirmed the site of hydrogen abstraction, revealing specific substrate orientation in the active site. nih.gov |

| Proline Dehydrogenase (PRODH) | Elucidated a stepwise mechanism, providing a detailed view of the enzyme-substrate interactions during catalysis. nih.gov |

Applications in Structural and Quantitative Proteomics

Protein Structure and Dynamics Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

L-Proline's distinctive cyclic structure imparts significant conformational rigidity to the polypeptide backbone, influencing protein folding and secondary structure. wikipedia.orgnih.gov The incorporation of L-Proline-2,5,5-d3 into proteins allows for detailed investigation of these structural features and dynamic processes using NMR spectroscopy.

Research Finding: Studies on proline-rich regions of proteins have demonstrated that the unique conformational constraints imposed by proline are critical for their function. core.ac.uk By incorporating L-Proline-2,5,5-d3, researchers can use deuterium (B1214612) NMR to investigate the ring dynamics and their impact on the surrounding polypeptide chain. acs.org

Understanding how proteins interact with other molecules is fundamental to deciphering biological processes. Deuterium labeling with L-Proline-2,5,5-d3 can be a powerful tool for mapping these interaction surfaces. When a protein labeled with L-Proline-2,5,5-d3 binds to another molecule, changes in the chemical environment of the deuterated proline residues can be detected by NMR. This provides valuable information about which proline residues are at or near the binding interface. core.ac.ukmdpi.com

Research Finding: In studies of protein-ligand interactions, the selective deuteration of proline residues has been used to monitor changes in the protein's conformational state upon binding. copernicus.org These changes can be observed as shifts in the deuterium NMR signals, providing insights into the mechanism of interaction.

A significant challenge in the NMR study of large proteins is the spectral overlap of proton signals. The incorporation of deuterium, as in L-Proline-2,5,5-d3, leads to a dramatic simplification of the ¹H-NMR spectrum because deuterium resonates at a very different frequency from protons. nih.govethz.ch This reduction in spectral complexity allows for the resolution of individual signals that would otherwise be obscured. Furthermore, deuteration can lead to a decrease in the rate of relaxation of neighboring protons, which can result in sharper lines and enhanced sensitivity for certain NMR experiments. isotope.com

| NMR Parameter | Effect of Deuteration with L-Proline-2,5,5-d3 | Benefit in Biomolecular NMR |

| ¹H Linewidth | Narrower for nearby protons | Improved resolution and easier spectral interpretation |

| Spectral Complexity | Reduced due to fewer ¹H signals | Facilitates the study of larger and more complex proteins |

| Relaxation Rates | Slower transverse relaxation (T2) for nearby protons | Enhanced signal-to-noise ratio in certain experiments |

Quantitative Proteomics and Metabolomics via Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of proteomics and metabolomics, enabling the identification and quantification of thousands of proteins and metabolites from complex biological samples. L-Proline-2,5,5-d3 serves as a crucial reagent in MS-based quantitative strategies. eurisotop.comlumiprobe.com

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the precise quantification of a target analyte. cerilliant.com L-Proline-2,5,5-d3 is an ideal internal standard for the quantification of endogenous L-proline. caymanchem.comchemie-brunschwig.ch Since it has the same chemical properties as unlabeled proline, it co-elutes during chromatography and ionizes with the same efficiency. However, its increased mass due to the three deuterium atoms allows it to be distinguished from the naturally occurring proline by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate and absolute quantification can be achieved, correcting for variations in sample preparation and instrument response. cerilliant.comckisotopes.com

Research Application: In clinical and research settings, the accurate measurement of proline levels is important for diagnosing and studying certain metabolic disorders. nih.govnih.gov The use of L-Proline-2,5,5-d3 as an internal standard in LC-MS/MS assays ensures the reliability of these measurements. prometheusprotocols.net

| Analyte | Internal Standard | Mass Difference (Da) | Instrumentation |

| L-Proline | L-Proline-2,5,5-d3 | 3 | GC-MS or LC-MS |

Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Stable isotope labeling with amino acids in cell culture (SILAC) or in whole organisms is a powerful technique to measure protein turnover rates. nih.govnih.govlaulab.net L-Proline-2,5,5-d3 can be incorporated into newly synthesized proteins. By tracking the rate of incorporation of the labeled proline over time using mass spectrometry, researchers can determine the synthesis and degradation rates of individual proteins on a proteome-wide scale. nih.gov This approach provides a dynamic view of the proteome that cannot be obtained from static protein abundance measurements. eurisotop.com

Research Finding: Studies on cellular responses to stress have utilized stable isotope labeling to reveal dynamic changes in protein turnover. nih.govnih.gov For example, cells might increase the synthesis of stress-responsive proteins while simultaneously increasing the degradation of other proteins. The use of labeled amino acids like L-Proline-2,5,5-d3 is essential for uncovering these dynamic regulatory mechanisms.

Proteome-Wide Turnover Kinetics Analysis using Heavy Water (D2O) Labeling

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is fundamental to comprehending cellular homeostasis and disease states. Heavy water (D₂O) labeling is a powerful technique for measuring proteome-wide turnover kinetics in vivo and in vitro. In this method, organisms or cells are exposed to D₂O, and the deuterium atoms are incorporated into newly synthesized non-essential amino acids, including proline, and subsequently into proteins.

The rate of deuterium incorporation is a direct measure of the protein synthesis rate. However, accurate quantification of this incorporation is crucial for reliable kinetic modeling. This is where L-Proline-2,5,5-d3 serves as an essential internal standard. By spiking a known amount of L-Proline-2,5,5-d3 into the protein hydrolysates, researchers can precisely quantify the endogenous levels of both unlabeled (d0) and newly synthesized deuterated (d1, d2, etc.) proline isotopologues using liquid chromatography-mass spectrometry (LC-MS).

A significant challenge in stable isotope labeling with amino acids in cell culture (SILAC) is the metabolic conversion of one amino acid to another. For instance, isotopically labeled arginine can be converted to proline, leading to inaccuracies in the quantification of proline-containing peptides if not accounted for. nih.gov The use of L-Proline-2,5,5-d3 as an internal standard helps to deconvolute these metabolic pathways and ensure the accurate measurement of proline incorporation specifically from the D₂O label.

Table 1: Research Findings on D₂O Labeling and Proline Metabolism

| Finding | Significance in Proteome Turnover Analysis | Reference |

| Metabolic conversion of arginine to proline in SILAC experiments can lead to inaccurate quantification of proline-containing peptides. | Highlights the necessity of specific isotopic standards for proline to avoid confounding results from metabolic cross-talk. | nih.gov |

| Supplementing SILAC media with unlabeled L-proline can prevent the conversion of labeled arginine to proline. | Demonstrates the importance of controlling amino acid pools for accurate turnover studies and validates the use of proline-specific standards. | nih.gov |

| L-Proline-d3 is intended for use as an internal standard for the quantification of L-proline by GC- or LC-MS. | Provides a direct application of the compound for accurate measurement of proline concentrations, which is crucial for turnover calculations. | glpbio.com |

Targeted Absolute Proteomics Method Development

Targeted proteomics aims to accurately quantify a predefined set of proteins in a complex biological sample. Methods such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) have become the gold standard for their high sensitivity, specificity, and reproducibility. nih.govyale.edu A cornerstone of these targeted approaches is the use of stable isotope-labeled internal standards for absolute quantification.

L-Proline-2,5,5-d3 is ideally suited for this purpose. It can be used to create isotopically labeled versions of proline-containing peptides that correspond to the target proteins of interest. These "heavy" peptides are chemically identical to their endogenous "light" counterparts but are distinguishable by mass spectrometry due to the mass difference imparted by the deuterium atoms.

In a typical workflow, a known quantity of the heavy peptide standard is spiked into the biological sample prior to enzymatic digestion. The sample is then analyzed by LC-MS/MS, and the signal intensities of the fragment ions from the endogenous light peptide are compared to those of the heavy internal standard. This ratio allows for the precise and accurate calculation of the absolute amount of the target protein in the original sample. yale.edu

The high chemical and isotopic purity of commercially available L-Proline-2,5,5-d3 ensures its reliability as an internal standard for these demanding quantitative applications. isotope.com

Table 2: Comparison of Targeted Proteomics Techniques

| Technique | Principle | Role of L-Proline-2,5,5-d3 |

| Selected Reaction Monitoring (SRM) | A triple quadrupole mass spectrometer is used to pre-select a specific precursor ion and a specific fragment ion for each target peptide. | Used to synthesize a heavy peptide internal standard for absolute quantification of the target proline-containing peptide. |

| Parallel Reaction Monitoring (PRM) | A high-resolution mass spectrometer is used to select a specific precursor ion and then monitor all of its fragment ions simultaneously. | Used to synthesize a heavy peptide internal standard, allowing for more confident identification and quantification due to the detection of multiple fragment ions. |

Proline-Directed Protease Characterization in Proteomic Workflows

The unique cyclic structure of proline presents a challenge for common proteases like trypsin, which cannot cleave at the carboxyl side of proline residues. This can lead to long, difficult-to-analyze peptides and incomplete protein sequence coverage in bottom-up proteomics experiments. To overcome this limitation, proline-directed proteases, which specifically cleave at proline residues, have gained increasing interest. nih.govmdpi.com

Characterizing the specificity and kinetics of these proteases is crucial for their effective implementation in proteomic workflows. While direct evidence of L-Proline-2,5,5-d3 being used for this specific application is not prevalent in the reviewed literature, the principles of enzyme kinetics and the use of isotopic labels suggest a potential role.

Isotopically labeled substrates are frequently used to study enzyme mechanisms through the analysis of kinetic isotope effects (KIEs). For example, the oxidation of L-proline by proline dehydrogenase has been studied using isotopically labeled proline to elucidate the reaction mechanism. acs.orgnih.gov Similarly, synthetic peptides containing L-Proline-2,5,5-d3 could be designed as substrates for proline-directed proteases. By comparing the cleavage rates of the deuterated and non-deuterated peptides, researchers could gain insights into the rate-limiting steps of the enzymatic reaction and the transition state of the enzyme-substrate complex. This information would be invaluable for optimizing digestion protocols and for the bioengineering of more efficient proline-specific proteases.

Table 3: Proline-Directed Proteases in Proteomics

| Protease | Cleavage Specificity | Potential Application of L-Proline-2,5,5-d3 | Reference |

| EndoPro | Cleaves at the C-terminal side of Pro and Ala residues. | As a component of a deuterated peptide substrate to study kinetic isotope effects and elucidate the cleavage mechanism. | nih.gov |

| ProAlanase | Cleaves primarily on the C-terminal side of proline and alanine (B10760859) residues at acidic pH. | To synthesize isotopically labeled peptide substrates for detailed kinetic characterization and optimization of digestion conditions. | nih.gov |

L Proline 2,5,5 D3 in Asymmetric Organic Synthesis

Role as an Organocatalyst in Stereoselective Transformations

L-Proline-2,5,5-d3, a stable isotope-labeled version of L-proline, is primarily employed in mechanistic studies of proline-catalyzed reactions. The general catalytic cycle of L-proline involves the formation of a nucleophilic enamine intermediate with a donor carbonyl compound (a ketone or aldehyde). This enamine then attacks an electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the rigid, chiral structure of the proline catalyst, which directs the approach of the electrophile to a specific face of the enamine.

The asymmetric aldol reaction is a foundational carbon-carbon bond-forming reaction and one of the earliest and most successful applications of L-proline organocatalysis. In this reaction, L-proline catalyzes the direct addition of a ketone to an aldehyde, generating a chiral β-hydroxy ketone with high enantioselectivity.

Mechanistic investigations using isotopic labeling are crucial to understanding how L-proline achieves such high stereocontrol. Studies have shown that the rate of the reaction often depends on the concentrations of both the ketone and the aldehyde, which suggests that the formation of the enamine intermediate may not be the sole rate-determining step. The use of deuterated compounds helps to probe the subsequent C-C bond-forming step. While specific studies detailing the use of L-Proline-2,5,5-d3 as the catalyst are not prevalent in published literature, the principles of KIE are well-established for this reaction class. By using this deuterated catalyst, researchers can determine if the proton abstraction at the C2 position to form the enamine is kinetically significant.

Below is a table of representative L-proline catalyzed asymmetric aldol reactions, which illustrates the types of transformations where L-Proline-2,5,5-d3 would be used as a mechanistic probe.

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68% | 76% |

| Isovaleraldehyde | Acetone | 30 | DMSO | 97% | 93% |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 90% | >99% |

| 4-Chlorobenzaldehyde | Acetone | 20 | DMF | 72% | 61% |

Beyond the aldol reaction, L-proline is a versatile catalyst for a wide array of other enantioselective transformations. These include the Mannich reaction, Michael addition, and α-amination reactions. In each case, the reaction is believed to proceed through a similar enamine or iminium ion pathway, making mechanistic investigation via isotopic labeling with L-Proline-2,5,5-d3 a valuable approach.

Mannich Reaction: This is a three-component reaction involving an aldehyde, an amine, and a ketone to form a β-amino carbonyl compound. L-proline catalysis provides excellent diastereo- and enantioselectivity.

Michael Addition: L-proline catalyzes the conjugate addition of ketones or aldehydes to α,β-unsaturated carbonyl compounds, creating a new stereocenter with high enantiopurity.

α-Amination: This reaction involves the direct addition of an amine nitrogen to the α-position of a carbonyl compound, typically using azodicarboxylates as the nitrogen source, to generate chiral α-amino ketones or aldehydes.

In all these applications, L-Proline-2,5,5-d3 can serve as a mechanistic tool. For instance, in the Mannich reaction, it can help differentiate between possible transition states and confirm the involvement of the enamine derived from the ketone and proline in the rate-limiting step.

Application as an Intermediate in Chiral Drug Synthesis

Based on available scientific literature, L-Proline-2,5,5-d3 is not typically used as a direct intermediate or building block in the large-scale synthesis of chiral drugs. Its primary role is that of a research chemical for mechanistic and metabolic studies. The high cost associated with synthesizing specifically labeled isotopic compounds generally precludes their use in commercial drug production unless the deuterium (B1214612) provides a specific therapeutic benefit (e.g., by slowing metabolism, known as the "deuterium effect").

Instead, L-Proline-2,5,5-d3 is commercially available as a stable isotope-labeled standard for use in mass spectrometry and NMR-based studies. It can be used as an internal standard in quantitative analysis or to trace the metabolic fate of proline in biological systems. For example, its use has been noted in studies investigating biosynthetic pathways and microbial metabolism.

Advanced Analytical Techniques and Methodologies

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Proline Analysis.avma.orgiitb.ac.in

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of deuterated proline. iitb.ac.in This method combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of tandem mass spectrometry. iitb.ac.in The use of L-Proline-2,5,5-d3 as an internal standard is crucial in these analyses, as it mimics the chromatographic behavior and ionization efficiency of the endogenous L-proline, correcting for variations during sample preparation and analysis. creative-proteomics.commdpi.comlumiprobe.com

Development and Validation of Quantitative Methods for Proline and its Derivatives.anaquant.com

The development of robust quantitative LC-MS/MS methods is essential for accurately measuring proline and its derivatives in complex biological matrices. mdpi.com These methods are rigorously validated to ensure they meet stringent criteria for linearity, accuracy, precision, and sensitivity. researchgate.netresearchgate.net

A typical validation process involves several key parameters:

Linearity : Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. For instance, a method for trans-4-hydroxy-l-proline showed linearity from 0.01 to 2.50 ng/mL. avma.org

Accuracy and Precision : Accuracy refers to the closeness of a measured value to a standard or known value, while precision is the closeness of two or more measurements to each other. Validation studies often report intra-day and inter-day precision and accuracy. For example, a validated method for proline demonstrated intra- and inter-day accuracy and precision of less than 10%. nih.gov In another study, intra-day precision for trans-4-hydroxy-l-proline ranged from 2.1% to 3.0%, with inter-day precision between 3.2% and 5.3%. avma.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A method for PGP and AcPGP reported an LOD of 0.01 ng/ml and an LOQ of 0.05 ng/ml and 0.1 ng/ml, respectively. nih.gov

Specificity and Selectivity : Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample. avma.org

Recovery and Matrix Effects : Assessing the extraction efficiency of the analyte from the matrix and the influence of other matrix components on the analyte's ionization. researchgate.net

L-Proline-2,5,5-d3 is frequently employed as an internal standard in these validated methods to ensure high accuracy and reproducibility. mdpi.comthermofisher.com For example, in a study of proline metabolism in human keratinocytes, L-proline-d3 was used as an internal standard in an LC-MS method. mdpi.com Similarly, trans-4-hydroxy-l-proline-2,5,5-D3 has been used as an internal standard for the quantification of trans-4-hydroxy-l-proline in canine serum. avma.org

Metabolite Profiling of Proline-Related Compounds.acs.org

Metabolite profiling aims to identify and quantify a wide range of small molecules in a biological sample, providing a snapshot of its metabolic state. creative-proteomics.com LC-MS/MS is a powerful tool for profiling proline-related compounds due to its ability to separate and detect numerous metabolites simultaneously. anaquant.com The use of deuterated standards like L-Proline-2,5,5-d3 is critical for accurate quantification in these complex mixtures. researchgate.net

In such studies, researchers can track the metabolic fate of labeled proline through various biochemical pathways. nih.gov For example, a targeted metabolomics method was developed to measure intracellular levels of proline and related amino acids like glutamic acid and arginine in mammalian cell cultures. mdpi.com This method utilized hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry. mdpi.com The inclusion of L-proline-d3 as an internal standard allowed for precise quantification of these metabolites. mdpi.com

Table 1: Example of an LC-MS/MS Method for Metabolite Profiling

| Parameter | Details |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) with High-Resolution Mass Spectrometry |

| Analytes | Proline, Glutamic Acid, Arginine |

| Internal Standard | L-Proline-d3 |

| Sample Type | Mammalian Cell Lysates |

| Validation | Linearity (r > 0.995), Precision (%RSD < 15%), Accuracy (88.5–108.5%) mdpi.com |

This approach enables the investigation of disturbances in proline metabolism, which is implicated in various cellular processes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems.acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. duke.edu In the context of deuterated compounds like L-Proline-2,5,5-d3, NMR offers unique advantages. Deuterium (B1214612) (²H) has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H), which can be exploited in various NMR experiments. asm.org The presence of deuterium can simplify ¹H NMR spectra by removing signals from the deuterated positions and can be directly observed in ²H NMR.

Quantitative NMR for Compound Purity Determination in Research Standards.resolvemass.ca

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. resolvemass.caox.ac.uk This technique is highly accurate and does not require a calibration curve specific to the analyte. resolvemass.ca

For a deuterated standard like L-Proline-2,5,5-d3, qNMR can be used to precisely determine its chemical and isotopic purity. The general steps for qNMR purity analysis include:

Sample Preparation : A precise amount of the deuterated compound and an internal standard are weighed and dissolved in a suitable deuterated solvent. acs.org

NMR Data Acquisition : A one-dimensional ¹H NMR spectrum is acquired under specific conditions optimized for quantitative analysis, such as ensuring full spin relaxation between pulses. acs.orgkuleuven.be

Data Processing and Analysis : The signals from the analyte and the internal standard are integrated, and the purity is calculated based on their respective signal integrals, number of protons, and molecular weights. ox.ac.uk

Table 2: Key Parameters for Quantitative ¹H NMR (qNMR)

| Parameter | Recommended Condition |

| Pulse Program | Single pulse with a calibrated 90° pulse width. acs.org |

| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest. kuleuven.be |

| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for <1% integration error). ox.ac.uk |

| Internal Standard | A stable, non-volatile compound with simple, non-overlapping signals (e.g., maleic acid). resolvemass.ca |

The high accuracy of qNMR makes it an essential tool for certifying the purity of research standards, including isotopically labeled compounds. resolvemass.ca

Solid-State NMR Applications with Fluorine-Labeled Proline Derivatives.rsc.org

Solid-state NMR (ssNMR) is used to study molecules in the solid phase, providing insights into their structure and dynamics in environments like biological membranes or crystalline states. mykhailiukchem.org While this section focuses on fluorine-labeled proline, the principles can be extended to deuterated systems.

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio. scholaris.ca Incorporating fluorine into proline derivatives allows for sensitive probing of protein structure and dynamics. nih.gov For example, trifluoromethyl-substituted prolines have been used as ¹⁹F NMR labels for solid-state NMR studies in lipid membranes. rsc.org These studies can reveal information about the local environment and conformation of the proline residue within a larger molecular assembly. rsc.org

The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful reporter on protein conformation. acs.orgnih.gov While direct ssNMR studies on L-Proline-2,5,5-d3 are less common in the literature reviewed, the principles of using isotopic labels to probe molecular structure and dynamics in the solid state are well-established. acs.org Deuterium ssNMR, for instance, can provide information on the dynamics of the proline ring. acs.org

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Tracing Studies.gcms.cz

Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the ratio of stable isotopes in a sample with extremely high precision. thermofisher.com When used in conjunction with gas chromatography (GC-IRMS), it can determine the isotopic composition of individual compounds in a complex mixture. gcms.cz

In metabolic tracing studies, L-Proline-2,5,5-d3 can be introduced into a biological system, and IRMS can be used to track the incorporation of deuterium into various metabolites. This provides detailed information about the metabolic fate of proline and the pathways it enters. creative-proteomics.com The process generally involves:

Sample Preparation : Metabolites are extracted from the biological sample.

Chromatographic Separation : The extracted metabolites are separated using gas chromatography.

Combustion/Conversion : The separated compounds are converted into simple gases (e.g., H₂ for deuterium analysis) at high temperatures. gcms.cz

Mass Analysis : The isotope ratio (e.g., ²H/¹H) of the resulting gas is measured by the IRMS analyzer. gcms.cz

The high sensitivity of IRMS allows for the detection of very small changes in isotopic abundance, making it a powerful tool for tracing metabolic pathways. gcms.cz The use of deuterated compounds like L-Proline-2,5,5-d3 in combination with IRMS provides a robust method for investigating metabolism in various biological systems. creative-proteomics.com

Table 3: Comparison of Analytical Techniques for L-Proline-2,5,5-d3

| Technique | Primary Application for L-Proline-2,5,5-d3 | Key Information Provided |

| LC-MS/MS | Quantitative analysis and metabolite profiling | Accurate concentration of proline and its derivatives in biological matrices. creative-proteomics.commdpi.com |

| qNMR | Purity determination of the research standard | Absolute purity and isotopic enrichment of the labeled compound. resolvemass.caresolvemass.ca |

| IRMS | Metabolic tracing studies | Precise measurement of deuterium incorporation into metabolites, elucidating metabolic pathways. creative-proteomics.comgcms.cz |

Theoretical and Computational Investigations Involving L Proline 2,5,5 D3

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using density functional theory (DFT), are instrumental in exploring the reaction mechanisms of complex organic molecules. rsc.orgacs.org For proline and its isotopologues, these calculations can model high-energy processes like pyrolysis, providing detailed insights into reaction pathways and product formation that are difficult to observe experimentally. researchgate.nettandfonline.com

Theoretical studies on the pyrolysis of proline have identified several key decomposition pathways. researchgate.net A dominant process at lower temperatures (around 300 °C) is the formation of 2,5-diketopiperazine (DKP), a cyclic dipeptide, through the dimerization of two proline molecules. researchgate.net As the temperature increases, the product distribution shifts. At 400 °C, purine (B94841) becomes a principal product, and by 500-600 °C, pyrazine (B50134) and pyrrole (B145914) are the main compounds formed. researchgate.net

Unimolecular decomposition is also significant, with theoretical calculations suggesting that dehydration and decarboxylation are dominant processes across a wide temperature range. researchgate.net DFT calculations have estimated the energy barriers for these unimolecular reactions. researchgate.netrsc.org Applying these computational models to L-Proline-2,5,5-d3 allows researchers to predict how isotopic substitution at the C2 and C5 positions will influence the kinetic favorability of these various pathways, potentially altering the distribution of by-products due to the kinetic isotope effect.

| Temperature | Primary Pyrolysis Product(s) | Formation Pathway |

|---|---|---|

| 300 °C | 2,5-Diketopiperazine (DKP) | Dimerization & Cyclization |

| 400 °C | Purine | Secondary Decomposition |

| 500-600 °C | Pyrazine, Pyrrole | Ring Cleavage & Rearrangement |

| Wide Range | (Unimolecular products) | Dehydration & Decarboxylation |

A critical aspect of quantum chemical calculations is the ability to map the entire energy landscape of a reaction, including the characterization of transition states. rsc.org For the formation of 2,5-diketopiperazine from proline, the rate-determining step has been identified as the dehydration process. researchgate.netrsc.org Computational studies using DFT methods like ωB97XD have modeled the transition state for this step, analyzing its geometry, charge distribution, and bond orders to understand the reaction dynamics. researchgate.net

The energy barriers for the unimolecular decomposition of proline via carboxylation and dehydration have been calculated to be approximately 297.1 kJ/mol and 304.6 kJ/mol, respectively. researchgate.netrsc.org For L-Proline-2,5,5-d3, the substitution of hydrogen with deuterium (B1214612) at C2 and C5 creates stronger C-D bonds compared to C-H bonds. nih.gov This difference is expected to raise the energy barrier for any reaction pathway where the cleavage of one of these bonds is part of the rate-determining step, a phenomenon known as the primary kinetic isotope effect. nih.gov Quantum calculations are essential for precisely quantifying this change in the activation energy barrier.

Molecular Dynamics Simulations in Deuterated Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. researchgate.net For L-Proline-2,5,5-d3, MD simulations are particularly useful for understanding its behavior in solution, especially in deuterated environments like heavy water (D₂O). Recent advancements have led to the development of force fields that can effectively model the subtle differences between H₂O and D₂O, incorporating nuclear quantum effects. acs.org

Simulations have shown that biomolecules like proteins and membranes tend to be slightly more compact and rigid in D₂O, a consequence of stronger hydrogen bonding in the deuterated solvent. acs.org By simulating L-Proline-2,5,5-d3 in D₂O, researchers can investigate how the combination of a deuterated solute and a deuterated solvent affects properties like solvation free energy, local solvent structure, and the molecule's conformational dynamics. These simulations can also be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) models to study enzymatic reactions involving deuterated substrates in atomic detail.

Isotopic Labeling Effects on Molecular Interactions and Conformations

The substitution of hydrogen with deuterium is a powerful technique in biochemistry and structural biology. nih.gov Although often considered a conservative substitution, it can lead to measurable physical and chemical changes known as deuterium isotope effects. researchgate.net

The primary effect stems from the increased mass of deuterium, which leads to a lower zero-point energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and harder to break. nih.gov This kinetic isotope effect (KIE) can slow down chemical reactions where C-H bond cleavage is rate-limiting, with kH/kD ratios typically ranging from 6 to 8 for C-H bonds. nih.govcore.ac.uk This principle is used to elucidate reaction mechanisms by observing rate changes upon deuteration.

Furthermore, deuterium substitution can subtly alter non-covalent interactions, including hydrogen bonding and van der Waals forces, which can affect molecular conformation and binding interactions. researchgate.net It has been proposed that the amino acid proline may have a special ability to trap and sequester deuterium. researchgate.net In the context of protein structure, where proline's rigid ring already plays a critical role in defining backbone conformation, the additional isotopic effects of L-Proline-2,5,5-d3 can be probed using techniques like NMR or mass spectrometry to refine our understanding of protein folding and dynamics. usbio.netwm.edu The use of deuterated molecules as tracers in metabolism studies is a well-established application, leveraging the distinct mass of the isotope. nih.gov

| Isotopic Effect | Underlying Principle | Consequence for L-Proline-2,5,5-d3 |

|---|---|---|

| Kinetic Isotope Effect (KIE) | C-D bond is stronger than C-H bond due to lower zero-point energy. nih.gov | Slower rate for reactions involving C-H/C-D bond cleavage at positions 2 or 5. nih.govcore.ac.uk |

| Structural & Conformational Effects | Alterations in non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). researchgate.net | Potential changes in molecular conformation and interactions with solvent or binding partners. acs.orgresearchgate.net |

| Use as a Tracer | The mass of deuterium (M+3) is different from hydrogen, allowing it to be tracked. sigmaaldrich.com | Quantification in metabolic studies and elucidation of reaction pathways. nih.gov |

Emerging Research Avenues and Future Perspectives

Integration with Multi-Omics Approaches

The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level understanding of biological phenomena. L-Proline-2,5,5-d3 is poised to play a significant role in these integrated analyses, particularly in metabolomics and proteomics.

Metabolic Tracing and Flux Analysis:

L-Proline-2,5,5-d3 serves as an excellent tracer for metabolic pathways involving proline. vulcanchem.com By introducing this labeled compound into a biological system, researchers can track its conversion into various metabolites over time. For instance, it can be used to trace collagen synthesis and degradation, a process where proline metabolism is central. vulcanchem.com In diseases characterized by dysregulated collagen turnover, such as hepatic fibrosis and certain cancers, L-Proline-2,5,5-d3 can help elucidate the underlying metabolic shifts. vulcanchem.com The integration of this metabolic data with transcriptomic data on collagen gene expression could reveal novel therapeutic targets for fibrotic diseases. vulcanchem.com

Quantitative Proteomics:

In proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. L-Proline-2,5,5-d3 can be incorporated into proteins during synthesis, allowing for the differentiation and relative quantification of protein samples in mass spectrometry-based proteomics. This approach, known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare protein expression profiles between different cellular states, for example, in response to a drug treatment or in a disease model. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the precise measurement of changes in protein abundance. A study on E. coli grown in a deuterated medium revealed widespread changes across almost all protein functional categories, highlighting the profound impact of deuterium on the proteome. nih.gov

The combination of data from these multi-omics approaches, facilitated by the use of L-Proline-2,5,5-d3, can provide a comprehensive picture of how proline metabolism is intertwined with cellular function and dysfunction. For example, an integrative analysis of uveal melanoma identified distinct multi-omics signatures that drive molecular classification, showcasing the power of such approaches. nih.gov

Novel Catalytic Applications and Catalyst Design

L-proline and its derivatives are well-established as versatile organocatalysts in a wide range of chemical transformations. researchgate.neteurekaselect.com The introduction of deuterium in L-Proline-2,5,5-d3 offers new possibilities for catalyst design and for studying reaction mechanisms.

Asymmetric Organocatalysis:

L-proline is a renowned catalyst in asymmetric synthesis, a field that focuses on creating chiral molecules with a specific three-dimensional arrangement. researchgate.net L-Proline-2,5,5-d3 can be used as an asymmetric catalyst in various organocatalytic reactions. The presence of deuterium can influence the catalyst's activity and selectivity due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. unam.mxwikipedia.org

Recent research has focused on developing novel catalytic asymmetric methods for synthesizing enantioenriched α-deuterated pyrrolidine (B122466) derivatives. nih.gov These methods often employ transition-metal catalysis in combination with a deuterium source to install a deuterium-containing stereocenter. nih.gov Understanding the structure-activity relationships is crucial for rational catalyst design. nih.govacs.orgacs.org For instance, kinetic studies of hydrogen-deuterium exchange reactions catalyzed by proline derivatives have provided valuable insights into these relationships. nih.govacs.orgacs.orgresearchgate.netmit.edu

Mechanistic Studies:

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org By comparing the reaction rates of a process using L-proline versus L-Proline-2,5,5-d3, researchers can determine whether the C-H bond at the deuterated position is broken in the rate-determining step of the reaction. For example, a study on L-proline dehydrogenase from Mycobacterium tuberculosis used [2,5,5-²H₃]-L-proline to investigate the enzyme's kinetic mechanism. nih.gov The large primary kinetic isotope effect observed indicated that hydride transfer from L-proline to the FAD cofactor is a rate-limiting step in the reductive half-reaction. nih.gov Such studies provide fundamental insights that can guide the design of more efficient and selective catalysts. nih.govacs.orgacs.org

Advanced Imaging Techniques Utilizing Deuterated Proline

The non-invasive nature of advanced imaging techniques makes them indispensable tools in modern biomedical research. The unique properties of deuterium make L-Proline-2,5,5-d3 a promising agent for certain imaging modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: